4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chloro group, a sulfonyl group attached to a benzyl moiety, and a tetrahydroquinazoline core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Tetrahydroquinazoline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzylamine with aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Sulfonyl Group: The sulfonylation step involves reacting the tetrahydroquinazoline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (Et₃N) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Amines, thiols, under mild heating or in the presence of catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives.
Scientific Research Applications
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can enhance binding affinity and specificity, while the chloro and tetrahydroquinazoline moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[(4-methylphenyl)sulfonyl]-quinazoline: Lacks the tetrahydro component, potentially altering its biological activity and chemical reactivity.
2-[(4-Methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline: Without the chloro group, it may exhibit different reactivity and binding properties.
4-Methyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline: Substitution of the chloro group with a methyl group can significantly change its chemical and biological behavior.
Uniqueness
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and sulfonyl groups, along with the tetrahydroquinazoline core, makes it a versatile compound for various applications in research and industry.
Biological Activity
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClN3O2S with a molecular weight of approximately 303.78 g/mol. The structure includes a chloro group, a sulfonyl moiety, and a tetrahydroquinazoline ring system which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Cell Proliferation : Studies indicate that it may affect cell cycle regulation and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated IC50 values ranging from 10 to 20 µM against breast and lung cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 12 |
HeLa (Cervical) | 18 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli exhibited susceptibility to the compound with minimum inhibitory concentrations (MIC) of approximately 50 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 60 |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with the compound led to a reduction in tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) showed that this compound effectively reduced bacterial load in infected mice models .
- Mechanistic Insights : A detailed mechanistic study indicated that the compound induces apoptosis through activation of caspase pathways in cancer cells .
Properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-6-8-12(9-7-11)10-22(20,21)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHPEXHZSACKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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